N-Ethyl-N-methylcarbamoyl chloride
Overview
Description
N-Ethyl-N-methylcarbamoyl chloride is an organic compound with the molecular formula C4H8ClNO. It is a colorless to almost colorless liquid that is hygroscopic and has a boiling point of 89°C at 40 mmHg . This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Preparation Methods
N-Ethyl-N-methylcarbamoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of ethylamine and methylamine with phosgene (COCl2) under controlled conditions . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the process. Industrial production methods often involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s high purity .
Chemical Reactions Analysis
N-Ethyl-N-methylcarbamoyl chloride is a reactive compound that can undergo several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, introducing the N-ethyl-N-methylcarbamoyl group into various substrates.
Hydrolysis: In the presence of water, it can hydrolyze to form N-ethyl-N-methylcarbamic acid and hydrochloric acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Ethyl-N-methylcarbamoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Ethyl-N-methylcarbamoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on various molecules, thereby modifying their chemical structure and activity . This reactivity is harnessed in the synthesis of pharmaceuticals, where it helps in the formation of active drug compounds .
Comparison with Similar Compounds
N-Ethyl-N-methylcarbamoyl chloride can be compared with other carbamoyl chlorides such as N-methyl-N-phenylcarbamoyl chloride and N-ethyl-N-phenylcarbamoyl chloride . While these compounds share similar reactivity patterns, this compound is unique due to its specific substituents, which can influence its reactivity and the types of products formed in reactions .
Similar Compounds
- N-Methyl-N-phenylcarbamoyl chloride
- N-Ethyl-N-phenylcarbamoyl chloride
- Ethylmethyl-carbamic chloride
Properties
IUPAC Name |
N-ethyl-N-methylcarbamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVYDRLPXWFRIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459696 | |
Record name | N-Ethyl-N-methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42252-34-6 | |
Record name | N-Ethyl-N-methylcarbamic chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-methylcarbamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic chloride, N-ethyl-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of N-Ethyl-N-methylcarbamoyl chloride in pharmaceutical synthesis?
A: this compound is a crucial reagent in the synthesis of Rivastigmine, a drug used for the treatment of Alzheimer's disease. It acts as an acylating agent, reacting with (S)-3-[(1-dimethylamino)ethyl]phenol to form the carbamate moiety present in the Rivastigmine structure. [, ]
Q2: What is a novel and efficient synthesis route for this compound?
A: A recent study [, ] describes a practical synthesis of this compound starting from benzaldehyde and ethylamine. The process involves the following steps:
Q3: How is the presence of this compound monitored in pharmaceutical products?
A: this compound is considered a genotoxic impurity in Rivastigmine Tartrate drug substances. Sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GCMS) are employed for its detection and quantification. This method utilizes a capillary GC column with electron impact ionization (EI) in selective ion monitoring (SIM) mode and can detect the impurity at levels as low as 2.0 μg/g. []
Q4: Are there any known positional isomers or analogs of this compound with potential pharmaceutical applications?
A: Research has explored the synthesis of positional isomers and analogs of Neostigmine methylsulfate, another anticholinesterase agent. [] While the specific structures aren't detailed in the provided abstract, this suggests ongoing investigations into related compounds that might possess desirable pharmacological properties.
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